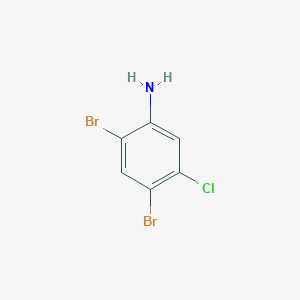

2,4-Dibromo-5-chlorobenzenamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

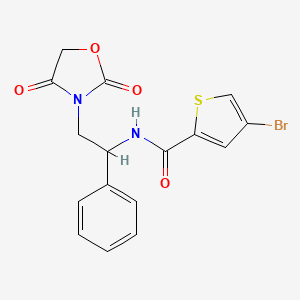

“2,4-Dibromo-5-chlorobenzenamine” is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity. It has a molecular formula of C6H5BrClN .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various computational methods such as the restricted Hartree–Fock and density functional theory . These methods can be used to calculate optimized parameters such as dipole moment, average polarizability, anisotropic polarizability, and first-order molecular hyperpolarizability .

Wissenschaftliche Forschungsanwendungen

Catalytic Oxidation and Environmental Remediation

Research on the catalytic oxidation of chlorobenzenes and their derivatives highlights the potential for using specific catalysts to degrade environmental pollutants. Transition metal oxides supported on TiO2 and Al2O3 have been investigated for their activity in catalyzing the oxidation of dichlorobenzene, with implications for the treatment of halogenated organic contaminants in water and air (Krishnamoorthy, Rivas, & Amiridis, 2000).

Microbial Degradation of Chlorobenzenes

The study of microbial processes that degrade chlorobenzenes under anaerobic conditions points to biological methods for remediating environments contaminated with such compounds. A specialized bacterium, strain CBDB1, capable of reductive dechlorination of chlorobenzenes to less chlorinated derivatives, suggests avenues for the bioremediation of pollutants similar to 2,4-Dibromo-5-chlorobenzenamine (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Electrochemical Polymerization

The synthesis of conducting polymers incorporating benzenamine derivatives for electrochromic devices illustrates potential applications in materials science. A specific monomer, 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)benzenamine, was electrochemically polymerized, indicating the versatility of benzenamine derivatives in developing novel materials with potential applications in electronics and optoelectronics (Yildiz et al., 2008).

Photocatalytic Degradation of Pharmaceuticals

The photocatalytic degradation of diclofenac, a pharmaceutical compound, using TiO2 under simulated solar irradiation reveals the potential for using photocatalysis to decompose complex organic molecules, including those with bromo- and chloro-substituents. This research suggests possible environmental applications for the degradation of persistent organic pollutants (Calza et al., 2006).

Synthesis and Characterization of Halogenated Benzene Derivatives

Research on the synthesis and characterization of halogenated benzene derivatives, including their interactions and transformations, provides foundational knowledge that could inform the use of this compound in various chemical syntheses, potentially including pharmaceuticals, agrochemicals, and materials science (Rot et al., 2000).

Eigenschaften

IUPAC Name |

2,4-dibromo-5-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2ClN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACVPJHHNIIIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2725603.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2725604.png)

![7-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2725612.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)